molecular formula C20H21NO4 B1611944 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid CAS No. 286460-74-0

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid

Cat. No. B1611944
M. Wt: 340.4 g/mol
InChI Key: UGNIYGNGCNXHTR-ZLHLYFPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid” is a compound that belongs to the class of chemicals known as fluorenylmethyloxycarbonyl (Fmoc) amino acids . The Fmoc group is a common protective group used in the synthesis of peptides .


Synthesis Analysis

The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting Fmoc amino acid azides are isolated as crystalline solids, and they are stable at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid moiety . The empirical formula is C21H24N2O4, and the molecular weight is 368.43 .


Chemical Reactions Analysis

The Fmoc group in this compound can be removed under mild basic conditions, which makes it useful in peptide synthesis . The resulting amino acid azides can then react with other compounds to form peptides .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

  • Peptide Synthesis Applications :

    • The Fmoc group is used for protecting hydroxy-groups in peptide synthesis. It can be removed by triethylamine in dry pyridine, which is compatible with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
    • Fmoc-protected α-amino groups and compatibly protected β-amino groups are used for synthesizing enantiomerically pure diamino acids, useful in peptide research (Schmidt et al., 1992).
  • Synthesis of Structurally Diverse Compounds :

    • Fmoc facilitates the synthesis of N-alkylhydroxamic acids, and its derivatives are used in multiple solid-phase approaches (Mellor & Chan, 1997).
    • It is used in the synthesis of thiazole-4-carboxylic acid, showing its utility in the preparation of novel organic structures (Le & Goodnow, 2004).
  • Applications in Molecular Engineering :

    • Fmoc derivatives play a role in the engineering of organic sensitizers for solar cell applications, demonstrating its relevance in renewable energy technologies (Kim et al., 2006).
    • It is also used in molecular wires and photophysical-theoretical analysis of D-π-A compounds, which are significant in the field of optoelectronics (Ortega et al., 2017).

Future Directions

The use of Fmoc amino acids like this compound in peptide synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, exploring new applications for these compounds, and studying the properties of the peptides they’re used to create .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-ZLHLYFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583868
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-OH-1-13C

CAS RN

286460-74-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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